molecular formula C16H19Cl2N3O2S B5190195 N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE

Cat. No.: B5190195
M. Wt: 388.3 g/mol
InChI Key: BASKFXMHZJBRHV-UHFFFAOYSA-N
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Description

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE typically involves the reaction of 2,4-dichlorophenoxybutanoic acid with 5-tert-butyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular processes like DNA replication and protein synthesis, leading to the suppression of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • N-(4-Nitrophenyl)acetohydrazonoyl bromide
  • 1,3,4-Thiadiazole derivatives with various substituents

Uniqueness

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE stands out due to its unique combination of a thiadiazole ring and a dichlorophenoxybutanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an anticancer and antimicrobial agent further highlight its uniqueness .

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2S/c1-16(2,3)14-20-21-15(24-14)19-13(22)5-4-8-23-12-7-6-10(17)9-11(12)18/h6-7,9H,4-5,8H2,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASKFXMHZJBRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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